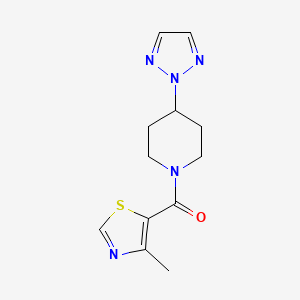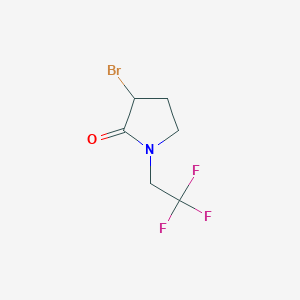![molecular formula C24H22FN5O2 B2426788 (7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1251706-06-5](/img/structure/B2426788.png)
(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Applications De Recherche Scientifique
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The compound’s tunable photophysical properties make it an excellent candidate for optical applications. Key features include:
- Synthetic Methodology : The compound’s greener and simpler synthetic route (relative mean efficiency: 40–53%) compared to BODIPYS (1.31–17.9%) enhances its practicality .
- Photophysical Properties : The absorption and emission behaviors can be tuned by incorporating electron-donating groups (EDGs) at position 7 on the fused ring. These modifications lead to high absorption/emission intensities (ε = 20,593 M⁻¹ cm⁻¹ and ϕF = 0.97) in certain derivatives .
- Solid-State Emission : Specific aryl groups (e.g., 4a, 4b, 4d, and 4e) allow for good solid-state emission intensities (QY SS = 0.18 to 0.63), enabling the design of solid-state emitters .
Antiviral Research
While no direct evidence exists, exploring the compound’s interactions with viral proteins or enzymes could provide insights into potential antiviral activity. Computational docking studies against HIV-1 protease or other viral targets might be worthwhile .
Chelating Agents
Due to the heteroatoms (B, N, O, or S) in its structure, the compound might act as a chelating agent for metal ions. Investigating its metal-binding properties could be valuable.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been found to exhibit anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit FLT3 and CDK, which are important targets in cancer therapy .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of FLT3 and CDK inhibition, the compound could affect cell cycle progression and signal transduction pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, inhibition of FLT3 and CDK could lead to cell cycle arrest and apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-32-18-8-6-17(7-9-18)28-12-14-29(15-13-28)24(31)20-16-27-30-22(10-11-26-23(20)30)19-4-2-3-5-21(19)25/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFFVGOYSIEUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)




![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)



![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2426722.png)
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2426725.png)
